molecular formula C10H15N3 B11812981 6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11812981
M. Wt: 177.25 g/mol
InChI Key: JSTWYQFVVYJOJV-UHFFFAOYSA-N
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Description

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, such as increased three-dimensional coverage and stereogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance binding affinity and selectivity for certain proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of a pyrrolidine ring and a pyridine ring, which confers distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-methyl-5-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3,(H2,11,13)

InChI Key

JSTWYQFVVYJOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2

Origin of Product

United States

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